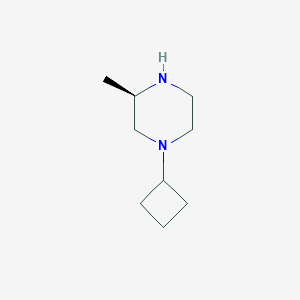

(R)-1-Cyclobutyl-3-methylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18N2 |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(3R)-1-cyclobutyl-3-methylpiperazine |

InChI |

InChI=1S/C9H18N2/c1-8-7-11(6-5-10-8)9-3-2-4-9/h8-10H,2-7H2,1H3/t8-/m1/s1 |

InChI Key |

NKLGCRIHUWGUGL-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C2CCC2 |

Canonical SMILES |

CC1CN(CCN1)C2CCC2 |

Origin of Product |

United States |

Synthetic Methodologies for R 1 Cyclobutyl 3 Methylpiperazine and Analogous Chiral Piperazines

Enantioselective Approaches to Chiral Piperazines

The synthesis of chiral piperazines, which are key components in many pharmaceuticals, presents a significant challenge in organic chemistry. nih.govrsc.org The development of stereochemically diverse piperazines has been identified as an area of great potential, as many current drugs lack substitution on the carbon framework of the piperazine (B1678402) ring. nih.govresearchgate.net This has spurred the development of various enantioselective methods to produce these valuable compounds.

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation for Piperazin-2-ones and Subsequent Reduction

A powerful strategy for the enantioselective synthesis of α-substituted piperazines involves the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of piperazin-2-ones. nih.govnih.gov This method allows for the creation of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which are valuable intermediates that can be subsequently reduced to the corresponding chiral piperazines. nih.gov

The process typically involves the use of differentially N-protected piperazin-2-one (B30754) substrates which undergo allylic alkylation in the presence of a chiral palladium catalyst. nih.govnih.gov For instance, the Stoltz group has demonstrated that using a chiral Pd-catalyst with an electron-deficient PHOX ligand can produce chiral piperazinones in high yields and enantioselectivity. researchgate.netcaltech.edu These piperazinone products can then be converted to the desired chiral piperazines, including analogues of medicinally important compounds, through deprotection and reduction steps. nih.gov

Table 1: Examples of Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

| Substrate | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| N-protected piperazin-2-one allyl ester | Pd(0) / Chiral Ligand | α-Allyl-piperazin-2-one | High | researchgate.net |

| Allyl enol carbonate of 2-methylcyclohexanone | Pd₂(dba)₃ / L4 (chiral ligand) | 2-allyl-2-methylcyclohexanone | 85% | nih.gov |

This methodology represents a significant advancement, providing access to a range of gem-disubstituted diazaheterocycles that were previously difficult to synthesize. researchgate.net

Iridium-Catalyzed Hydrogenation of Activated Pyrazines

Iridium-catalyzed asymmetric hydrogenation offers a direct route to chiral piperazines from pyrazine (B50134) precursors. acs.org This method is particularly challenged by the high stability and potential for catalyst poisoning of the pyrazine ring. However, activation of the pyrazine substrate allows for successful hydrogenation.

One approach involves the hydrogenation of pyrazines that are activated by alkyl halides. acs.org Another strategy is the asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts, which can yield chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (B1223502) derivatives with high enantioselectivity (up to 95% ee). acs.orgnih.gov The addition of cesium carbonate has been shown to be key in these reactions, as it increases conversion and prevents racemization of the product. nih.gov These methods provide a direct pathway to valuable chiral piperazine frameworks. nih.gov

Enzyme-Mediated Chiral Resolution Techniques

Enzymatic resolution is a widely used technique for obtaining enantiomerically pure compounds. researchgate.net In the context of piperazine synthesis, enzymes, particularly lipases, are employed for the kinetic resolution of racemic mixtures. umn.edunih.gov

For example, the kinetic resolution of methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate using the enzyme alcalase has been used to synthesize enantiomerically pure (S)-piperazine-2-carboxylic acid. umn.edu This process involves the stereoselective hydrolysis or acylation of a racemic piperazine derivative, allowing for the separation of the two enantiomers. researchgate.netnih.gov Lipases from various sources, such as Candida antarctica (CAL-B) and Pseudomonas fluorescens (PFL), have been successfully used in these resolutions. nih.gov

Table 2: Enzyme-Mediated Resolution of Piperazine Derivatives

| Substrate | Enzyme | Reaction Type | Result | Reference |

|---|---|---|---|---|

| methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate | Alcalase | Kinetic Resolution | Enantiopure (S)-piperazine-2-carboxylic acid | umn.edu |

This biocatalytic approach is valued for its high selectivity and environmentally friendly reaction conditions. researchgate.net

α-Lithiation Mediated by Chiral Diamines

A direct functionalization of the piperazine ring can be achieved through asymmetric α-lithiation. This method utilizes a chiral diamine, such as (-)-sparteine (B7772259) or its surrogate, to direct the deprotonation at a specific position on the N-Boc protected piperazine ring. acs.org The resulting lithiated intermediate can then be trapped with an electrophile to introduce a substituent in a stereoselective manner. acs.org

Detailed mechanistic studies have shown that the choice of electrophile and the substituent on the distal nitrogen atom can significantly impact the yield and enantioselectivity of the reaction. acs.org This method provides access to a range of enantiopure α-substituted piperazines as single stereoisomers and has been used to prepare intermediates for complex molecules like Indinavir. acs.org

Palladium-Catalyzed Cyclization Strategies

Palladium catalysts are also employed in cyclization reactions to construct the piperazine ring itself. nih.gov A notable example is the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, such as substituted ethylenediamine (B42938) derivatives. nih.gov

This modular approach allows for the synthesis of highly substituted piperazines and piperazinones with a high degree of stereo- and regiochemical control. nih.gov The reactions proceed under mild conditions and tolerate a wide variety of functional groups on both the bis-nucleophile and the propargyl carbonate, generally providing the products in excellent yields. nih.gov This strategy represents a fundamentally new and versatile method for creating diverse piperazine structures. nih.govnortheastern.edu

Synthesis from Chiral Pool Precursors

The use of the chiral pool, which consists of readily available, enantiopure natural products like amino acids and terpenes, is a common and efficient strategy for asymmetric synthesis. wikipedia.orgresearchgate.net In the synthesis of chiral piperazines, α-amino acids are frequently used as starting materials. rsc.orgnih.gov

A synthetic route starting from α-amino acids can yield orthogonally protected, enantiomerically pure 2-substituted piperazines in just a few steps. rsc.org One key transformation in this approach is an aza-Michael addition between a chiral 1,2-diamine (derived from an amino acid) and an in situ generated vinyl sulfonium (B1226848) salt. rsc.org This method has been successfully applied to multigram scale synthesis and can also be used to construct related chiral 1,4-diazepanes. rsc.org The asymmetric synthesis of (R)-(+)-2-methylpiperazine has also been reported starting from the chiral auxiliary (R)-(–)-phenylglycinol. nih.gov

General Strategies for Carbon-Substituted Piperazine Synthesis

The construction of the piperazine ring with carbon substituents can be achieved through several strategic approaches. These methods often start from acyclic precursors or involve the rearrangement of other heterocyclic systems.

Cyclization of Linear Diamine Precursors

A prevalent and versatile method for synthesizing carbon-substituted piperazines involves the cyclization of linear diamine precursors. nih.gov This strategy is advantageous as it allows for the incorporation of substituents at various positions of the piperazine ring by choosing appropriately substituted diamine starting materials. The cyclization is typically achieved by forming two new carbon-nitrogen bonds, often through intramolecular reactions. For instance, a diethanolamine (B148213) derivative can undergo cyclization to form the piperazine ring, although this method is more commonly applied to C-unsubstituted piperazines due to the limited availability and reduced reactivity of substituted precursors. nih.gov

A more recent development in this area is the reductive cyclization of dioximes. nih.gov This method involves the catalytic hydrogenation of dioximes, which can be prepared from primary amines. The process proceeds through the hydrogenolysis of N-O bonds to form a diimine intermediate, which then cyclizes and is further reduced to the piperazine product. nih.gov This approach has been successfully applied to the synthesis of various substituted piperazines.

[3+3]-Type Dimerization of Aziridines

The [3+3]-type dimerization of aziridines presents another route to the piperazine skeleton. nih.gov This method involves the head-to-tail coupling of two aziridine (B145994) molecules to form the six-membered piperazine ring. While elegant, this approach is often limited by the specific substitution pattern of the starting aziridines and may lead to mixtures of products if not carefully controlled. nih.gov

Ring-Opening Reactions in DABCO Derivatives

1,4-Diazabicyclo[2.2.2]octane (DABCO) can serve as a synthetic precursor to piperazine derivatives through ring-opening reactions. researchgate.netgoogle.com The quaternization of one of the nitrogen atoms in DABCO with an alkyl halide activates the molecule for nucleophilic attack. researchgate.netnih.gov Subsequent reaction with a variety of nucleophiles, such as phenols, thiophenols, or other amines, can lead to the cleavage of a C-N bond and the formation of a 1,4-disubstituted piperazine. researchgate.netnih.gov The regioselectivity of the ring-opening can be influenced by the nature of the alkylating agent and the nucleophile. nih.gov This method is particularly useful for preparing piperazines with a 2-(substituted)ethyl group at one of the nitrogen atoms. researchgate.net

Ring Expansion Reactions in Imidazolines

Ring expansion reactions of imidazolines offer a less common but viable pathway to piperazines. nih.gov This transformation involves the insertion of a carbon atom into the imidazoline (B1206853) ring. Another related, though rare, transformation is the rearrangement of an imidazolidine (B613845) ring into a piperazine ring, a process that has been observed in the presence of metal ions like dysprosium(III). nih.gov These methods are generally limited by the availability of the specific starting materials and the often-demanding reaction conditions. nih.govnih.gov

Preparation of Specific Chiral Piperazine Building Blocks and Intermediates

The synthesis of enantiomerically pure piperazines, such as (R)-1-cyclobutyl-3-methylpiperazine, necessitates the use of chiral building blocks or the introduction of chirality during the synthetic sequence. A common strategy involves the use of chiral piperazin-2-ones as versatile intermediates.

Synthesis of Substituted Piperazin-2-ones as Precursors

Chiral piperazin-2-ones are valuable precursors that can be readily converted to the corresponding chiral piperazines. princeton.eduresearchgate.net These lactams can be synthesized through various methods, including the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. princeton.eduresearchgate.net This reaction has been shown to produce chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. princeton.edu The resulting piperazin-2-one can then be reduced to the desired chiral piperazine without loss of optical purity. researchgate.net

Another approach to chiral piperazin-2-ones starts from α-amino acids. organic-chemistry.org For example, enantiomeric piperazin-2-one derivatives have been synthesized using (S)- or (R)-alanine and phenylalanine as starting materials. organic-chemistry.org These methods provide access to piperazin-2-ones with defined stereochemistry at the C-3 and/or C-6 positions. Subsequent reduction of the amide carbonyl group, for instance with borane (B79455) (BH3), yields the corresponding chiral piperazine. organic-chemistry.org

A plausible synthetic route to this compound would start from commercially available (R)-3-methylpiperazine. This chiral intermediate can be synthesized or obtained commercially and then N-alkylated. Two primary methods for the N-alkylation step are reductive amination and direct alkylation with a cyclobutyl halide.

Reductive Amination:

This approach involves the reaction of (R)-3-methylpiperazine with cyclobutanone (B123998) in the presence of a reducing agent. This is a widely used and efficient method for forming C-N bonds.

| Reactants | Reducing Agent | Product |

| (R)-3-Methylpiperazine, Cyclobutanone | Sodium triacetoxyborohydride (B8407120) (STAB) | This compound |

| (R)-3-Methylpiperazine, Cyclobutanone | Sodium cyanoborohydride (NaBH3CN) | This compound |

| (R)-3-Methylpiperazine, Cyclobutanone | Catalytic Hydrogenation (e.g., H2/Pd-C) | This compound |

N-Alkylation with a Cyclobutyl Halide:

Direct alkylation of (R)-3-methylpiperazine with a cyclobutyl halide, such as cyclobutyl bromide or iodide, in the presence of a base is another viable route. google.com Care must be taken to control the reaction conditions to favor mono-alkylation over di-alkylation, which can be a competing side reaction. google.com

| Reactants | Base | Solvent | Product |

| (R)-3-Methylpiperazine, Cyclobutyl bromide | Potassium carbonate (K2CO3) | Acetonitrile (B52724) | This compound |

| (R)-3-Methylpiperazine, Cyclobutyl iodide | Diisopropylethylamine (DIPEA) | Dichloromethane (B109758) | This compound |

Routes to (S)-2-(piperazin-2-yl)acetonitrile and (R)-3-(hydroxymethyl)piperazine-1-carboxylate Derivatives

The synthesis of chiral substituted piperazines often begins with the construction of key chiral intermediates. These building blocks can then be further elaborated to achieve the desired final compounds.

One such important intermediate is the (R)-3-(hydroxymethyl)piperazine-1-carboxylate derivative. A common route to this compound involves a multi-step process starting from readily available precursors. For instance, a patented method describes the synthesis of (R)-1-Boc-3-hydroxymethyl piperazine. google.com The process commences with the cyclization reaction of ethylenediamine and (R)-glycidol in the presence of potassium carbonate and a copper chromite catalyst, which forms (R)-2-hydroxymethylpiperazine. google.com This intermediate is then subjected to protection with a di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield 1,4-di-Boc-2-hydroxymethylpiperazine. google.com Selective hydrolysis under alkaline conditions then removes one of the Boc groups to afford the target compound, (R)-1-Boc-3-hydroxymethylpiperazine, which can be purified by crystallization. google.comchemicalbook.com

Another analogous chiral piperazine derivative is (S)-2-(piperazin-2-yl)acetonitrile. The synthesis of this compound can be approached by starting with piperazine and performing an alkylation reaction with a suitable acetonitrile derivative. To obtain the specific (S)-enantiomer, chiral resolution techniques or an asymmetric synthesis strategy would be employed.

Formation of N-Boc Protected Chiral Piperazines

The use of protecting groups is a cornerstone of modern organic synthesis, allowing for the selective reaction of one functional group in the presence of others. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

The formation of N-Boc protected chiral piperazines is a critical step in the synthesis of complex piperazine derivatives. As mentioned previously, (R)-1-Boc-3-(hydroxymethyl)piperazine is a key N-Boc protected chiral piperazine. google.comchemicalbook.com This intermediate is pivotal for the synthesis of more complex molecules.

For the synthesis of the target compound, this compound, a key intermediate is (R)-1-Boc-3-methylpiperazine. sigmaaldrich.comsigmaaldrich.com This compound can be synthesized from (R)-1-Boc-3-(hydroxymethyl)piperazine. This transformation would involve the conversion of the primary alcohol to a methyl group, a process that can be achieved through a two-step sequence such as oxidation of the alcohol to an aldehyde followed by a Wolff-Kishner or Clemmensen reduction, or conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate) followed by reduction with a suitable hydride reagent.

Once the key intermediate, (R)-1-Boc-3-methylpiperazine, is obtained, the synthesis of this compound can be completed. This involves two final steps:

Deprotection: The Boc group is removed from (R)-1-Boc-3-methylpiperazine. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid in an alcoholic solvent. This step yields the free (R)-3-methylpiperazine.

N-Acylation: The resulting (R)-3-methylpiperazine is then acylated at the unprotected secondary amine. Reaction with cyclobutanecarbonyl chloride in the presence of a base (to neutralize the HCl byproduct) results in the formation of the final product, this compound. nih.gov Alternatively, reductive amination of a protected piperazine with cyclobutanone, followed by deprotection and further modification, represents another viable synthetic strategy for analogous compounds. nih.govmasterorganicchemistry.com

Structure Activity Relationship Sar Investigations of Piperazine Derivatives with Cyclobutyl and Methyl Substituents

Conformational and Steric Influence of the Cyclobutyl Moiety

The incorporation of a cyclobutyl ring into drug candidates is a strategic design element used to refine pharmacological profiles. nih.gov This four-membered carbocycle offers unique structural characteristics that influence a molecule's geometry, stability, and interactions with biological targets. nih.govru.nl

The cyclobutane (B1203170) ring is characterized by its distinct, nonplanar, puckered structure. nih.govacs.org This three-dimensional feature is a key tool for medicinal chemists to induce conformational restriction within a molecule, limiting its flexibility. nih.govru.nlru.nllifechemicals.com By locking a part of the molecule into a more rigid state, the cyclobutyl moiety can help to pre-organize the compound into its most active conformation for receptor binding. nih.govru.nl

This conformational control can have profound effects on potency. For instance, the puckered nature of the cyclobutyl ring can favorably position adjacent functional groups, such as a sulphonamide NH, to enable critical hydrogen bonding with receptor residues. ru.nl In some cases, the introduction of a cyclobutyl ring into a flexible linker has been shown to create a "kink," a structural change that led to a remarkable tenfold increase in potency, hypothesized to be driven by the desolvation of the cyclobutyl group in a more deeply buried binding mode. nih.gov Furthermore, the rigidity imparted by the cyclobutyl ring can be crucial when specific stereochemical interactions are major contributors to activity. nih.gov

The cyclobutyl group is increasingly utilized as a bioisostere—a substituent that mimics the size, shape, and electronic properties of another group while potentially offering improved characteristics. It has been successfully employed to replace larger cyclic systems, alkenes, and even aromatic rings. nih.govru.nlru.nl As a saturated, three-dimensional scaffold, it is considered an attractive, albeit underrepresented, fragment in drug discovery. nih.gov

When substituted for a phenyl ring, the cyclobutane ring can offer superior physicochemical properties compared to its larger cycloalkane counterparts, cyclopentane (B165970) and cyclohexane. nih.gov It has also been used as an isostere for the geminal dimethyl group, a common structural motif. nih.gov More specifically, the 1-trifluoromethyl-cyclobutyl group has been investigated as a unique analogue for the tert-butyl group, preserving the original mode of bioactivity in several test cases. acs.orgacs.org

A significant advantage of incorporating a cyclobutyl moiety is the potential for enhanced metabolic stability. nih.govru.nlru.nl The constrained and rigid nature of the ring can make it less susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes compared to more flexible aliphatic systems. nih.govnumberanalytics.com Small, strained rings possess shorter and stronger C-H bonds, which have a higher bond dissociation energy, making the initial hydrogen atom abstraction step by metabolic enzymes more difficult. hyphadiscovery.comacs.org

This principle is evident in studies where the introduction of a cyclobutyl group led to improved stability. In one instance, a cyclobutyl linker demonstrated superior in vivo stability over a more conventional ethyl linker. nih.gov The steric bulk of the cyclobutyl ring can also play a role; its larger van der Waals radius has been proposed to physically hinder the approach of metabolic enzymes like esterases, thereby slowing down enzymatic cleavage. ru.nl This strategy of replacing metabolically vulnerable groups, such as a tert-butyl group, with a cyclobutyl analogue has been shown to increase resistance to metabolic clearance. acs.orgresearchgate.net

The selection of a specific cyclic substituent is a critical decision in drug design, often involving a trade-off between potency, selectivity, and pharmacokinetic properties. Comparative studies highlight the distinct profile of the cyclobutyl group.

In the development of histamine (B1213489) H₃ receptor antagonists, cyclobutyl derivatives exhibited an optimal balance between microsomal stability and receptor occupancy when compared with other cyclic substituents on a diazepane ring. nih.gov In a separate study on cannabinoid receptor agonists, a compound with a cyclopentyl moiety was the most potent, yet the corresponding cyclobutyl derivative maintained high potency and selectivity. nih.gov

However, the optimal ring size is highly dependent on the specific biological target. In an investigation of Mycobacterium tuberculosis IMPDH inhibitors, the inhibitory activity of analogues with different N-substituents was compared. The results showed a clear preference for smaller rings.

| Compound | N-Substituent | Enzyme Inhibitory Activity (IC50) | Whole-Cell Activity (MIC90) |

|---|---|---|---|

| 2 | Cyclopropyl | 14 µM | >100 µM |

| 9 | Cyclohexyl | >100 µM | >100 µM |

| 10 | Cyclobutyl | 50 µM | 50 µM |

| 11 | t-Butyl | 50 µM | 100 µM |

Data sourced from: Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues as inhibitors of Mycobacterium tuberculosis IMPDH. nih.gov

As shown in the table, the cyclobutyl analogue (10) and the t-butyl analogue (11) had similar activity against the enzyme, which was attributed to their comparable size. nih.gov However, all of these flexible or larger analogues were less active than the more rigid cyclopropyl-containing compound (2) against the enzyme, though none showed strong whole-cell activity, underscoring the importance of the piperazine (B1678402) ring itself for that property. nih.gov

Role of the 3-Methyl Substituent on Piperazine Activity

The substitution pattern on the piperazine ring itself is a critical determinant of pharmacological activity. nih.govijrrjournal.com A seemingly minor modification, such as the addition of a methyl group, can profoundly alter a compound's interaction with its target, with the stereochemistry of that substituent often being paramount.

The stereochemical orientation of a substituent at the 3-position of the piperazine ring can be the deciding factor between a potent and an inactive compound. The (R) or (S) configuration dictates how the substituent is presented in three-dimensional space, influencing its ability to interact with specific pockets or residues within a receptor's binding site.

In the optimization of KRAS G12C inhibitors, the introduction of a methyl group with a specific chirality on the piperazine ring was a key strategy. Analysis of the binding pocket revealed the presence of a water molecule that could be displaced by a hydrophobic group to improve affinity. acs.org The strategic incorporation of an (R)-methyl group at the C-2 position (corresponding to the C-3 or C-5 position in standard piperazine nomenclature) successfully occupied this hydrophobic pocket, leading to enhanced activity. acs.org The effect of this chirality is demonstrated in the table below.

| Compound | Piperazine C2 Substituent | p-ERK Inhibition (IC50) | Antiproliferation (MIA PaCa-2, IC50) |

|---|---|---|---|

| - | (S)-methyl | 432 nM | 90 nM |

| 4 | (R)-methyl | 787 nM | 234 nM |

Note: The original source describes the substituent at the C2 position. In this context, the (S)-methyl compound (compound 3 in the source) was the more active precursor before further optimization. The introduction of the opposite (R)-chirality in compound 4 resulted in a twofold decrease in activity. acs.org This highlights the sensitivity of the receptor to the stereochemistry at this position.

Conversely, in a different series of KRAS inhibitors, introducing an axial methyl group to the piperazine ring led to a tenfold increase in potency by facilitating favorable CH–π interactions with a histidine residue in a subpocket. acs.org However, the effect is not universally positive. In the aforementioned study on IMPDH inhibitors, the addition of a methyl group at the 3-position of the piperazine ring led to a profound loss of both biochemical and whole-cell activity, demonstrating that such modifications must be evaluated on a case-by-case basis. nih.gov

Effect of Methyl Group Presence versus Absence

The introduction of a methyl group onto the piperazine ring can have profound, though variable, effects on the biological activity of a compound, depending on the specific molecular scaffold and its biological target. The presence of a methyl substituent is not universally beneficial, and its impact is highly context-dependent.

For instance, in a series of 1-(5-isoquinolinesulfonyl)piperazine analogues designed as inhibitors of Mycobacterium tuberculosis IMPDH, the addition of a methyl group at the 3-position of the piperazine ring led to a significant loss of both biochemical and whole-cell activities. nih.gov This suggests that for this particular scaffold, an unsubstituted piperazine ring is preferred for optimal activity.

Conversely, in a study of N-substituted 4-(3-hydroxyphenyl)piperazines as opioid receptor antagonists, the presence of a 3-methyl group was found to enhance potency. acs.orgnih.gov While the 3-methyl substituent was not essential to achieve pure opioid antagonism, its inclusion resulted in compounds that were more potent than their non-methylated counterparts. acs.orgnih.gov This highlights a scenario where methylation, while not critical for the qualitative nature of the activity, is quantitatively advantageous.

These contrasting findings underscore a key principle in medicinal chemistry: the effect of a substituent is not absolute but is instead dictated by the specific interactions it forms within the binding site of its biological target.

Table 1: Effect of 3-Methyl Piperazine Substitution on Activity

| Compound Series | Methyl Group Presence | Observed Effect on Activity | Target | Reference |

| 1-(5-isoquinolinesulfonyl)piperazines | 3-methyl | Profound loss of activity | M. tuberculosis IMPDH | nih.gov |

| 4-(3-hydroxyphenyl)piperazines | 3-methyl | Increased antagonist potency | Opioid receptors | acs.orgnih.gov |

Comparative Analysis of Methyl Substitution Patterns (e.g., 2-methyl, 2,2-dimethyl, 3,3-dimethyl, 2,3-dimethyl)

The specific placement and number of methyl groups on the piperazine ring are critical determinants of pharmacological activity. The stereochemistry and position of these small alkyl groups can alter the conformation of the piperazine ring and its ability to interact with target receptors.

In the development of KRAS G12C inhibitors, the stereochemistry of a methyl group on the piperazine ring was shown to be a key factor. A compound with a piperazine (S)-C2 methyl substituent was compared to its enantiomer with an (R)-C2 substituent. acs.org The (R)-configuration resulted in a two-fold decrease in activity in both p-ERK and cellular antiproliferation assays, demonstrating a clear stereochemical preference at this position. acs.org

Further SAR studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, a related class of compounds, revealed that analogues with both a 3- and 4-methyl substituent were more potent antagonists than analogues lacking one or both of these methyl groups. nih.gov While this example is from a piperidine (B6355638) series, it illustrates the principle that multiple methyl substitutions can cumulatively enhance potency. The development of anxiolytic agents has also spurred interest in preparing homochiral 2,6-polymethylated piperazines, indicating the perceived value of exploring such substitution patterns. nih.gov

The precise substitution pattern—be it mono- or di-substitution at various positions (e.g., 2-methyl, 3-methyl, 2,6-dimethyl)—can fine-tune the compound's properties, influencing everything from target affinity to metabolic stability.

Table 2: Impact of Methyl Substitution Patterns on Activity

| Compound Series | Substitution Pattern | Key Finding | Reference |

| KRAS G12C Inhibitors | (S)-C2-methyl vs. (R)-C2-methyl | (S)-configuration was more active than the (R)-configuration. | acs.org |

| Opioid Antagonists (Piperidine series) | trans-3,4-dimethyl | Presence of both methyl groups led to higher potency compared to analogues with one or no methyl groups. | nih.gov |

| IMPDH Inhibitors | 3-methyl | Introduction of a single methyl group at the 3-position ablated activity. | nih.gov |

Structure-Activity Relationships of the Piperazine Core

The piperazine ring is a privileged scaffold in drug discovery, valued for its physicochemical properties and versatile synthetic handles. nih.govresearchgate.netresearchgate.net Its structure and the nature of its core atoms are fundamental to the activity of many therapeutic agents.

Essentiality of the Piperazine Ring for Activity

For many classes of compounds, the piperazine ring is not merely a linker but an essential component for biological activity. Its two nitrogen atoms can participate in crucial hydrogen bonding interactions and improve pharmacokinetic properties like water solubility. nih.gov

In the context of antitubercular agents, the piperazine ring was found to be essential for whole-cell activity. nih.gov When the rigid piperazine was replaced with a more flexible ethylenediamine (B42938) spacer, whole-cell activity was lost even though activity against the isolated enzyme was retained. nih.gov This indicates the piperazine core may play a critical role in cell penetration or in presenting the pharmacophoric elements in a conformationally restricted and optimal manner for activity within the cellular environment. Similarly, in a series of celastrol (B190767) derivatives, SAR studies indicated that the activity of derivatives with piperazine was better than those with aniline, piperidine, or morpholine, suggesting that the two nitrogen atoms of the piperazine are favorable as hydrogen bond acceptors. nih.gov

Comparison of Piperazine versus Piperidine Cores

In the development of FAAH inhibitors, piperidine analogs were generally found to be slightly more potent than the corresponding piperazine analogs. nih.gov This was attributed to more favorable Van der Waals interactions of the piperidine ring within the enzyme's acyl chain binding channel. nih.gov Similarly, in a series of trypanocidal N-myristoyltransferase inhibitors, a piperidine analogue was four-fold more active than its piperazine counterpart, a difference potentially accounted for by their differing pKa values. acs.org For certain multi-targeting aralkyl derivatives, replacing the piperazine ring with a piperidine ring was also found to be effective in enhancing the inhibition of serotonin (B10506) reuptake. researchgate.net

However, the reverse can also be true. In the development of dual histamine H3 and sigma-1 receptor antagonists, replacing a piperazine with a piperidine dramatically increased affinity for the sigma-1 receptor while having little effect on H3 receptor affinity. nih.govacs.org This highlights how the core can be used to tune selectivity between different targets. In another example, substitution of piperazine with piperidine in a series of celastrol derivatives weakened the antitumor activity. nih.gov

Table 3: Comparative Activity of Piperazine vs. Piperidine Cores

| Compound Class | Finding | Potential Reason | Reference |

| FAAH Inhibitors | Piperidine analogs slightly more potent | More favorable Van der Waals interactions | nih.gov |

| N-Myristoyltransferase Inhibitors | Piperidine analog 4-fold more potent | Difference in pKa | acs.org |

| Serotonin Reuptake Inhibitors | Piperidine enhanced inhibitory activity | Not specified | researchgate.net |

| Histamine/Sigma Receptor Ligands | Piperidine increased σ1R affinity, H3R affinity stable | Change in protonation state/structural element for dual activity | nih.govacs.org |

| Celastrol Derivatives | Piperidine weakened antitumor activity | Piperazine nitrogens favorable as H-bond acceptors | nih.gov |

Effects of N-Alkylation and Other Substitutions on Piperazine Nitrogen Atoms

The nitrogen atoms of the piperazine ring are key points for synthetic modification, allowing for the introduction of various substituents that can modulate a compound's pharmacodynamic and pharmacokinetic properties. researchgate.netdntb.gov.ua N-alkylation is a common strategy to enhance target affinity and improve properties like solubility. nih.govresearchgate.net

The nature of the N-substituent can have a significant impact on activity. In a series of novel vindoline-piperazine conjugates, N-alkyl derivatives were found to be more active than N-acyl analogs. mdpi.com Furthermore, the specific alkyl or aryl group was critical; for example, N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl piperazine derivatives were significantly more effective than compounds bearing N-methyl or N-(4-fluorobenzyl) groups. mdpi.com

The size and character of the N-alkyl group also matter. A study on rifamycins (B7979662) compared the effects of an N-methyl group (in rifampicin) with an N-cyclopentyl group (in rifapentine). nih.gov This single structural change is believed to contribute to their different pharmacokinetic properties and clinical performance, likely by influencing their interaction with lipid membranes. nih.gov The ability to easily modify the piperazine nitrogens allows for the creation of diverse libraries of compounds, facilitating the optimization of lead structures for desired biological activities. researchgate.net

Advanced Applications of Chiral Cyclobutyl Piperazines in Chemical Research

Utilization as Chiral Catalysts in Asymmetric Synthesis

Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is fundamental to creating effective and safe pharmaceuticals. sigmaaldrich.com The development of efficient chiral catalysts is central to this endeavor. sigmaaldrich.com Chiral amines, particularly those with rigid cyclic structures, are well-established organocatalysts. They can react with carbonyl compounds to form transient chiral enamines or iminium ions, which then guide the stereochemical outcome of subsequent reactions. youtube.comyoutube.com

While specific catalytic applications of (R)-1-Cyclobutyl-3-methylpiperazine are not extensively documented in peer-reviewed literature, its structural features make it a promising candidate for a chiral catalyst. The molecule possesses:

A secondary amine within the piperazine (B1678402) ring, capable of forming enamines or iminium ions.

A chiral center at the 3-position ((R)-configuration), which can induce asymmetry.

A rigidifying cyclobutyl group, which can influence the conformation of the catalytic transition state, enhancing enantioselectivity.

The desymmetrization of centrosymmetric piperazines has been achieved using chiral acylating agents and has been applied to the total synthesis of complex molecules, demonstrating the utility of chiral piperazine cores in asymmetric transformations. nih.gov Furthermore, chiral catalysts derived from amino acids like proline, which share the secondary amine feature within a ring, are famously effective in a wide range of enantioselective reactions, including aldol (B89426) and Mannich reactions. youtube.com By analogy, this compound could potentially be employed in similar transformations, with the cyclobutyl and methyl groups providing a unique steric and electronic environment to control the stereochemical outcome.

Table 1: Potential Asymmetric Reactions Catalyzed by Chiral Amines

| Reaction Type | Role of Chiral Amine Catalyst | Potential Product Type |

|---|---|---|

| Aldol Reaction | Forms a chiral enamine with a ketone/aldehyde donor. | Chiral β-hydroxy carbonyls |

| Michael Addition | Activates an α,β-unsaturated compound via iminium ion formation. | Chiral 1,5-dicarbonyls |

| Mannich Reaction | Forms a chiral enamine that reacts with an imine. | Chiral β-amino carbonyls |

Function as Advanced Building Blocks in Lead Optimization

In medicinal chemistry, the piperazine ring is a privileged scaffold, appearing in numerous approved drugs. Its ability to engage in hydrogen bonding and its favorable physicochemical properties make it a valuable component. The introduction of chirality and three-dimensional complexity can further enhance a molecule's biological activity and selectivity. lifechemicals.com Chiral building blocks are in high demand in the pharmaceutical industry for the synthesis of complex drug candidates. nih.gov

This compound serves as an excellent example of an advanced building block for lead optimization. criver.comaltasciences.com The incorporation of this moiety into a drug candidate can offer several advantages:

Three-Dimensionality: The puckered, non-planar structure of the cyclobutyl and piperazine rings provides a defined three-dimensional shape. This can lead to improved interactions with the complex topology of protein binding pockets, which is often not achievable with flat aromatic rings. lifechemicals.comnih.gov

Vectorial Orientation: The rigid cyclobutyl group can act as a handle to orient other key pharmacophoric groups in a specific direction to optimize binding with a biological target. nih.gov

Improved Pharmacokinetics: The piperazine moiety is often used to improve properties like solubility and cell permeability. Lead optimization within piperazine-based series has been shown to improve pharmacokinetic profiles. nih.gov The cyclobutyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov

Table 2: Contribution of Molecular Fragments to Drug Properties

| Fragment | Property Contribution | Rationale |

|---|---|---|

| (R)-3-Methylpiperazine | Chirality, Basicity, H-bond acceptor/donor | Introduces specific stereochemistry for selective target binding. The nitrogen atoms can be protonated to improve solubility and can form key hydrogen bonds. |

| Cyclobutyl Group | Lipophilicity, Metabolic Stability, 3D Shape | Fills hydrophobic pockets in target proteins. nih.gov Replaces metabolically vulnerable groups. Provides a rigid, non-planar structure. nih.gov |

Development of Isosteres for Enhanced Molecular Properties

Bioisosterism, the strategy of replacing one functional group with another that retains similar physical and chemical properties, is a powerful tool in drug design to solve problems related to metabolism, toxicity, or potency. nih.gov The cyclobutyl group is increasingly recognized as a valuable bioisostere for several common chemical motifs. nih.gov

The cyclobutyl moiety in this compound can function as an isostere for:

tert-Butyl Group: The cyclobutyl group can mimic the steric bulk of a tert-butyl group while introducing a greater degree of three-dimensionality and often improving metabolic stability. enamine.netacs.org Unlike the freely rotating methyl groups of a tert-butyl substituent, the cyclobutyl ring is conformationally more restricted.

Phenyl Group: In some contexts, a saturated ring like a cyclobutyl or cyclohexyl group can replace an aromatic phenyl ring. pharmablock.com This "de-aromatization" strategy can improve properties like solubility and metabolic stability by removing a planar, lipophilic group that is often susceptible to metabolism by cytochrome P450 enzymes. The 3D nature of the cyclobutyl ring can also provide better shape complementarity with a target protein compared to a flat ring. nih.govpharmablock.com

Table 3: Comparison of Cyclobutyl Group as a Bioisostere

| Original Group | Bioisosteric Replacement | Key Property Changes |

|---|---|---|

| tert-Butyl | Cyclobutyl | Increased 3D complexity, potentially improved metabolic stability, altered lipophilicity. acs.org |

| Phenyl | Cyclobutyl | Reduced planarity, increased F(sp³) character, improved solubility, blocks aromatic metabolism pathways. nih.gov |

Q & A

Q. Q: What are the optimal reaction conditions for synthesizing (R)-1-cyclobutyl-3-methylpiperazine, and how can purity be ensured?

A: Synthesis typically involves multi-step reactions, such as cyclobutane ring formation followed by piperazine substitution. Key parameters include:

- Temperature : 60–80°C for cyclobutane activation (e.g., SN2 reactions) .

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .

- Purification : Chiral chromatography or recrystallization to isolate the (R)-enantiomer .

Purity is validated via HPLC (≥98% purity threshold) and NMR to confirm stereochemistry .

Advanced Synthesis: Enantiomer-Specific Yield Optimization

Q. Q: How can researchers improve enantiomeric excess (ee) in asymmetric synthesis of this compound?

A:

- Catalysts : Use chiral auxiliaries like (R)-BINOL-derived ligands to direct stereochemistry during cyclobutyl-piperazine coupling .

- Kinetic Resolution : Monitor reaction progress via chiral HPLC to terminate reactions at peak ee (e.g., 90–95% ee achieved via selective quenching) .

- Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to optimize reaction pathways .

Structural Analysis and Conformational Effects

Q. Q: How does the cyclobutyl group influence the compound’s 3D conformation and biological activity?

A: The cyclobutyl ring introduces angle strain , forcing the piperazine into a boat conformation. This enhances:

- Receptor Binding : Increased affinity for serotonin receptors (e.g., 5-HT1A) due to complementary hydrophobic pockets .

- Metabolic Stability : Reduced oxidative metabolism compared to unstrained analogs .

Validation methods include X-ray crystallography and molecular dynamics simulations .

Advanced Pharmacological Profiling

Q. Q: What methodologies are recommended for elucidating this compound’s mechanism of action in neurological targets?

A:

- In Vitro Assays : Radioligand binding assays (e.g., 5-HT1A/5-HT7 receptor subtypes) with IC50 calculations .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses and key residues (e.g., π-π stacking with phenylalanine residues) .

- Functional Selectivity : cAMP accumulation assays to distinguish agonist vs. antagonist behavior .

Data Contradictions in Biological Activity

Q. Q: How should researchers resolve discrepancies in reported IC50 values across studies?

A: Contradictions often arise from:

- Assay Conditions : Variations in buffer pH, ion concentrations, or cell lines (e.g., HEK293 vs. CHO cells) .

- Compound Purity : Impurities >2% can skew results; revalidate via LC-MS .

- Receptor Heterogeneity : Subtype-specific antibodies (e.g., 5-HT1A vs. 5-HT1B) clarify target engagement .

Stability and Degradation Pathways

Q. Q: What are the dominant degradation pathways of this compound under physiological conditions?

A:

- Hydrolysis : Susceptibility to acidic hydrolysis at the piperazine N-center; mitigated by cyclobutyl steric shielding .

- Oxidative Metabolism : CYP3A4-mediated N-dealkylation forms inactive metabolites; liver microsome assays identify major pathways .

Stabilization strategies include prodrug design (e.g., carbamate protection of the piperazine nitrogen) .

Advanced Computational Modeling

Q. Q: How can QSAR models improve the design of this compound derivatives?

A:

- Descriptor Selection : Include topological polar surface area (TPSA), logP, and steric parameters (e.g., molar refractivity) .

- Training Data : Curate datasets from PubChem or ChEMBL with IC50 values for 5-HT receptors .

- Validation : Leave-one-out cross-validation (LOO-CV) ensures robustness (R² > 0.85) .

Stereochemical Purity in Scale-Up

Q. Q: What challenges arise during kilogram-scale synthesis of the (R)-enantiomer, and how are they addressed?

A:

- Racemization Risk : Elevated temperatures during cyclobutane coupling may racemize the chiral center; mitigate via low-temperature (<50°C) protocols .

- Crystallization : Use chiral resolving agents (e.g., L-tartaric acid) for large-scale enantiomer separation .

- Process Analytics : In-line FTIR monitors reaction progress and ee in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.